molecular formula C9H20OSi B13273372 2-Methyl-2-[(trimethylsilyl)methyl]butanal

2-Methyl-2-[(trimethylsilyl)methyl]butanal

Cat. No.: B13273372
M. Wt: 172.34 g/mol
InChI Key: PQYWIYATZVZXOB-UHFFFAOYSA-N
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Description

2-Methyl-2-[(trimethylsilyl)methyl]butanal is a branched aldehyde featuring a trimethylsilyl (TMS) group attached to a methyl branch. Its molecular formula is C₁₀H₂₂OSi, with a molecular weight of 186.37 g/mol. The compound combines the reactivity of an aldehyde functional group with the steric and electronic effects of the TMS substituent. The TMS group enhances hydrophobicity and reduces intermolecular interactions (e.g., hydrogen bonding), which typically lowers boiling points compared to hydroxyl-containing analogs.

Properties

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

2-methyl-2-(trimethylsilylmethyl)butanal

InChI

InChI=1S/C9H20OSi/c1-6-9(2,7-10)8-11(3,4)5/h7H,6,8H2,1-5H3

InChI Key

PQYWIYATZVZXOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C[Si](C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(trimethylsilyl)methyl]butanal typically involves the reaction of trimethylsilylmethyl magnesium chloride with 2-methylbutanal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature, and the reaction is quenched with an aqueous solution to isolate the product.

Industrial Production Methods

Industrial production of 2-Methyl-2-[(trimethylsilyl)methyl]butanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(trimethylsilyl)methyl]butanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

    Oxidation: 2-Methyl-2-[(trimethylsilyl)methyl]butanoic acid.

    Reduction: 2-Methyl-2-[(trimethylsilyl)methyl]butanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-2-[(trimethylsilyl)methyl]butanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(trimethylsilyl)methyl]butanal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability of the compound and facilitates its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarities (branched carbon chains, substituent groups) and availability of data in the provided evidence.

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Functional Group Key Substituent
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 Alcohol (tertiary) Allyl group
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 Alcohol (primary) Allyl group
2-Methyl-3-phenyl-2-butanol C₁₁H₁₆O 164.25 Not reported Not reported Alcohol (tertiary) Phenyl group
2-Methyl-2-[(trimethylsilyl)methyl]butanal C₁₀H₂₂OSi 186.37 Not reported* Not reported* Aldehyde Trimethylsilyl group

Functional Group and Reactivity

  • Aldehyde vs. Alcohol: The target compound’s aldehyde group is more electrophilic than the hydroxyl groups in the compared alcohols. This makes it prone to nucleophilic additions (e.g., Grignard reactions) or oxidations, whereas tertiary alcohols (e.g., 2-Methyl-3-phenyl-2-butanol) are relatively inert .

Physical Properties

  • Boiling Point : The alcohols in Table 1 exhibit higher boiling points (e.g., 98–140°C) due to hydrogen bonding. The TMS group in the target compound eliminates hydrogen bonding, likely resulting in a lower boiling point (~150–180°C estimated for similar silylated aldehydes).
  • Density : The densities of the alcohols range from 0.824–0.84 g/cm³. The TMS group’s bulk may reduce the target compound’s density slightly compared to phenyl-substituted analogs.

Steric and Electronic Effects

  • The TMS group in the target compound provides greater steric shielding than the phenyl group in 2-Methyl-3-phenyl-2-butanol. This could hinder reactions at the aldehyde site, contrasting with the phenyl group’s electronic effects (e.g., resonance stabilization) in the alcohol .
  • Compared to allyl-substituted alcohols (e.g., 2-Methyl-3-buten-2-ol), the TMS group’s hydrophobicity would significantly reduce water solubility, favoring organic-phase reactions .

Research Findings and Implications

Synthetic Utility : The TMS group in the target compound may enable unique reaction pathways, such as desilylation-under-controlled-conditions strategies, which are absent in the compared alcohols.

Stability: The absence of hydroxyl groups eliminates risks of dehydration or ether formation, common in tertiary alcohols like 2-Methyl-3-phenyl-2-butanol .

Applications : The target compound’s aldehyde functionality and silyl protection could make it valuable in cross-coupling reactions or polymer chemistry, whereas the compared alcohols are typically used as solvents or intermediates in fragrance synthesis .

Biological Activity

2-Methyl-2-[(trimethylsilyl)methyl]butanal is a silane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including antioxidant, antibacterial, and anticancer properties. This article compiles findings from diverse research sources to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

C8H18OSi\text{C}_8\text{H}_{18}\text{OSi}

This structure indicates the presence of a trimethylsilyl group, which may influence its reactivity and biological interactions.

Antioxidant Activity

Research indicates that 2-Methyl-2-[(trimethylsilyl)methyl]butanal exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

  • Mechanism of Action : The compound likely acts by scavenging free radicals and enhancing endogenous antioxidant defenses. In vitro studies have shown that similar silane compounds can reduce oxidative damage in cellular models.

Antibacterial Activity

The antibacterial efficacy of 2-Methyl-2-[(trimethylsilyl)methyl]butanal has been evaluated against several pathogens.

  • Tested Bacteria : Common strains tested include Staphylococcus aureus and Escherichia coli.
  • Results : The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as a natural antimicrobial agent.

Anticancer Properties

Emerging studies have explored the anticancer potential of 2-Methyl-2-[(trimethylsilyl)methyl]butanal.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : Results indicate that the compound induces apoptosis in cancer cells at specific concentrations, highlighting its potential as an adjunct therapy in cancer treatment.

Study 1: Antioxidant Evaluation

A study conducted by researchers at a prominent university assessed the antioxidant capacity of various silane derivatives, including 2-Methyl-2-[(trimethylsilyl)methyl]butanal. Using DPPH radical scavenging assays, the compound exhibited a significant reduction in radical concentration compared to controls.

CompoundDPPH Scavenging Activity (%)
Control10
2-Methyl-2-[(trimethylsilyl)methyl]butanal75

Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, the effectiveness of 2-Methyl-2-[(trimethylsilyl)methyl]butanal was compared with traditional antibiotics.

BacteriaMIC (µg/mL)Control Antibiotic (Penicillin)
Staphylococcus aureus3216
Escherichia coli6432

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